Isocyano(2-tert-butylsulphanylphenyl)methyl-4-methylphenyl sulphone

CAS No.: 1029104-30-0

Cat. No.: VC13285351

Molecular Formula: C19H21NO2S2

Molecular Weight: 359.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1029104-30-0 |

|---|---|

| Molecular Formula | C19H21NO2S2 |

| Molecular Weight | 359.5 g/mol |

| IUPAC Name | 1-tert-butylsulfanyl-2-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene |

| Standard InChI | InChI=1S/C19H21NO2S2/c1-14-10-12-15(13-11-14)24(21,22)18(20-5)16-8-6-7-9-17(16)23-19(2,3)4/h6-13,18H,1-4H3 |

| Standard InChI Key | VQVZNHJPGJZCGI-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2SC(C)(C)C)[N+]#[C-] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2SC(C)(C)C)[N+]#[C-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

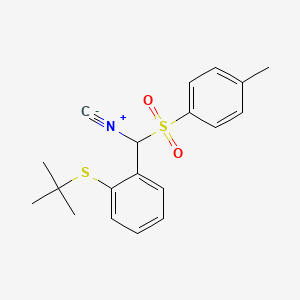

The compound features a central sulfone group () bonded to a methyl-substituted phenyl ring and an isocyanide () functional group. The tert-butylsulfanyl moiety () attached to the adjacent phenyl ring introduces steric bulk and electron-donating effects, influencing both stability and reactivity . Key structural attributes include:

-

Molecular Formula:

-

Molecular Weight: 359.51 g/mol

-

SMILES Notation: \text{CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2SC(C)(C)C)[N+]#[C-]}

Spectroscopic and Computational Data

The tert-butyl group enhances solubility in non-polar solvents, while the sulfone group introduces polarity, enabling dual-phase reactivity .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of Isocyano(2-tert-butylsulphanylphenyl)methyl-4-methylphenyl sulphone typically involves multi-step reactions:

-

Sulfonation: Introduction of the sulfone group via oxidation of a sulfide precursor.

-

Isocyanide Formation: Reaction of a primary amine with phosgene or chloroformate derivatives to generate the isocyanide functionality .

A representative route involves:

Exact protocols remain proprietary, but intermediates such as 2-tert-butylsulfanylphenyl methanesulfonyl chloride have been identified .

Industrial-Scale Considerations

Large-scale production requires stringent control over phosgene handling due to its toxicity. Alternatives like carbamate-based isocyanide generation are under investigation to improve safety .

Reactivity and Functional Applications

Isocyanide-Driven Reactions

The isocyanide group participates in multicomponent reactions (MCRs), such as:

-

Ugi Reaction: Forms peptidomimetics via coupling with amines, aldehydes, and carboxylic acids.

These reactions are pivotal in combinatorial chemistry for drug discovery .

Sulfone-Mediated Transformations

The sulfone group acts as a stabilizing moiety in nucleophilic substitutions, enabling:

Comparative Analysis with Structural Analogues

| Compound Name | Molecular Formula | Key Features | Distinguishing Attributes |

|---|---|---|---|

| Isocyano(4-methylphenyl)sulfonylmethylthiophene | Thiophene ring | Lacks tert-butyl group; reduced steric bulk | |

| Isocyano(2-methylphenyl)methylsulfone | Simpler aromatic system | Absence of sulfur-containing substituents | |

| 3-Isocyano[(4-methylphenyl)sulfonyl]methylthiophene | Thiophene and sulfone | Varied ring substitution pattern |

The tert-butylsulfanyl group in Isocyano(2-tert-butylsulphanylphenyl)methyl-4-methylphenyl sulphone confers enhanced thermal stability and unique steric effects, making it advantageous in catalysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume